molecular formula C10H18Cl2N4 B2597164 3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 2089257-56-5

3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

Katalognummer: B2597164
CAS-Nummer: 2089257-56-5
Molekulargewicht: 265.18
InChI-Schlüssel: UWQDDIWGRGSRKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a bicyclic heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core substituted with a 2,2-dimethylcyclopropyl group at position 2. The dihydrochloride salt form enhances solubility and stability for pharmacological applications. It is cataloged as a building block for drug discovery (Ref: 3D-PID25756, SY220086) and is commercially available through suppliers like CymitQuimica, with pricing tiers ranging from €691 for 50 mg to €1,940 for 500 mg .

Eigenschaften

IUPAC Name

3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-10(2)5-7(10)9-13-12-8-6-11-3-4-14(8)9;;/h7,11H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQDDIWGRGSRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C2=NN=C3N2CCNC3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride typically involves the cyclization of 2-hydrazinopyrazine with orthoesters. This reaction is performed by refluxing the reaction mixture in xylene for several hours. Further catalytic hydrogenation of the pyrazine moiety over palladium on carbon (Pd/C) results in the formation of the target compound with excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, pressure, and reaction time to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the pyrazine ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl group or the triazolo-pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like xylene or ethanol, and catalysts like Pd/C for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrazine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Chemical Formula : C10H18Cl2N4
  • CAS Number : 2089257-56-5
  • Molecular Weight : 0 (specific value not provided in the search results)

The compound features a unique bicyclic structure comprising both triazole and pyrazine rings. The presence of the 2,2-dimethylcyclopropyl group enhances its distinct chemical properties and biological activities.

Cancer Treatment

Research indicates that derivatives of 3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exhibit significant inhibitory effects on various kinases associated with cancer progression:

  • Kinase Inhibition : The compound has shown efficacy against c-Met and VEGFR-2 kinases. These kinases are critical in tumor growth and angiogenesis.
  • IC50 Values : Certain derivatives have demonstrated low IC50 values against cancer cell lines such as:
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer) .

Pharmacokinetics and Selectivity

Studies have explored the pharmacokinetic properties of compounds in this series. For instance:

  • Selectivity for PDE Inhibition : Compounds similar to 3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine have been identified as selective inhibitors for phosphodiesterase (PDE) types 2 and 10. This selectivity is crucial for developing treatments targeting neurological disorders .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. For example:

  • Molecular Docking Studies : These studies help elucidate how variations in the compound's structure influence its binding affinity to target proteins. This information is vital for optimizing drug design .

Wirkmechanismus

The mechanism of action of 3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of the target compound, highlighting substituent variations and their pharmacological or physicochemical implications:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Properties/Activities References
3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride 2,2-Dimethylcyclopropyl C₁₀H₁₆Cl₂N₄ 275.17 (free base est.) Enhanced solubility (dihydrochloride salt), drug discovery applications
3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Cyclopentyl C₁₀H₁₆N₄ 192.26 Intermediate for antihypertensive agents
3,8-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Methyl (positions 3 and 8) C₇H₁₂N₄ 152.20 Structural simplicity, potential SAR studies
7-(Cyclopropylmethyl)-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride Cyclopropylmethyl and methyl C₁₁H₁₈Cl₂N₄O₂ 333.20 Carboxylic acid functionality for solubility
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride Difluoromethyl C₇H₁₀Cl₂F₂N₄ 259.09 Fluorine-enhanced metabolic stability

Notes:

  • The 2,2-dimethylcyclopropyl group in the target compound introduces steric bulk and conformational rigidity, which may improve target binding specificity compared to simpler alkyl substituents (e.g., methyl or cyclopentyl) .
  • Dihydrochloride salts (e.g., target compound, difluoromethyl analog) are prioritized in drug development for improved aqueous solubility .

Pharmacological Activity

Triazolo[4,3-a]pyrazine derivatives are explored as inhibitors of human dihydroorotate dehydrogenase (DHODH) and renin, with nanomolar potency reported in some cases:

  • Renin Inhibitors : Compounds like 13a (IC₅₀ = 3.9 nM) and 19c (IC₅₀ = 1.6 nM) demonstrate high affinity for human renin, though oral bioavailability remains a challenge .
  • DHODH Inhibitors : 5-Cyclopropyl and 5-trifluoromethyl pyrazine analogs exhibit inhibitory activity, with synthesis relying on Lam-Chan N-arylation protocols .

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., target compound) are typically more water-soluble than neutral analogs, aiding in vitro assays .
  • Stability : Cyclopropyl groups (as in the target compound) may enhance metabolic stability compared to straight-chain alkyl substituents .

Biologische Aktivität

3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride (CAS No. 2089257-56-5) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a bicyclic structure that includes both triazole and pyrazine rings, which are fused together. The unique substituents on the compound contribute to its potential as a therapeutic agent in various medical fields.

  • Molecular Formula : C10H16N4
  • Molecular Weight : 192.26 g/mol
  • CAS Number : 2089257-56-5

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. In vitro evaluations demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Compound 2e showed a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to ampicillin .

This suggests that the structural features of these compounds may enhance their interaction with bacterial targets.

Antitumor Activity

The compound has also been investigated for its anticancer potential. A study evaluating various derivatives revealed that some exhibited potent anti-tumor activity against several cancer cell lines:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These results indicate that certain derivatives can effectively inhibit tumor growth and may serve as potential therapeutic agents in oncology .

Kinase Inhibition

3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride has shown promise as an inhibitor of key kinases involved in cancer progression:

  • c-Met Kinase : IC50 values in the nanomolar range indicate strong inhibition.
  • VEGFR-2 Kinase : Similar low IC50 values suggest effectiveness in targeting angiogenesis pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. The presence of the dimethylcyclopropyl group enhances lipophilicity and potentially improves binding affinity to target proteins. Studies indicate that modifications at specific positions on the triazolo[4,3-a]pyrazine scaffold can lead to variations in activity:

  • Compounds with longer alkyl chains generally exhibit better antibacterial properties.
  • Substituents like indole groups enhance binding interactions with receptors involved in antibacterial mechanisms .

Case Studies and Research Findings

  • Antibacterial Study : A series of triazolo[4,3-a]pyrazine derivatives were synthesized and tested for antibacterial activity using microbroth dilution methods. The most active compounds were identified based on their MIC values against various bacterial strains.
  • Antitumor Evaluation : In vitro assays were conducted to assess the antiproliferative effects on cancer cell lines (A549, MCF-7, HeLa). Compounds were evaluated for their ability to induce apoptosis and cell cycle arrest.
  • Kinase Inhibition Analysis : Molecular docking studies alongside biochemical assays were performed to elucidate the binding affinities of these compounds towards c-Met and VEGFR-2 kinases.

Q & A

Basic: What are the established synthetic routes for this compound, and how is its structure confirmed?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. For example:

Step 1: Reacting 2,6-dichlorophenylhydrazine hydrochloride with cyclopropane derivatives under reflux conditions to form the triazole core .

Step 2: Cyclization with pyrazine precursors in ethanol/DMF mixtures, followed by HCl treatment to yield the dihydrochloride salt .
Structural Confirmation:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR verify substituent positions and cyclopropane integration.
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 316) confirm the molecular formula .
  • X-ray Crystallography (if available): Resolves stereochemical ambiguities .

Advanced: How can synthesis conditions be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Parameter Screening: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst load). For example, ethanol reflux at 80°C vs. DMF at 120°C may alter cyclization efficiency .
  • Computational Guidance: Tools like ICReDD’s quantum chemical calculations predict optimal reaction pathways, reducing trial-and-error .
  • Purification: Gradient crystallization (e.g., aqueous DMF) removes by-products like unreacted hydrazine derivatives .

Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

Property Technique Example Data
Purity HPLC (≥98%)Retention time: 12.3 min
Lipophilicity SwissADME (LogP prediction)LogP = 2.1 ± 0.3
Solubility Shake-flask method (pH 7.4 buffer)1.2 mg/mL

Advanced: How can researchers resolve contradictions in spectral or biological activity data?

Methodological Answer:

  • Cross-Validation: Compare NMR/MS data with computational simulations (e.g., ACD/Labs or ChemDraw) to confirm assignments .
  • Biological Replicates: Repeat enzyme assays (e.g., COX-2 inhibition) under standardized conditions to address variability. Celecoxib is a common reference .
  • Degradation Studies: Analyze stability under stress (heat, light) to identify decomposition products that may skew data .

Advanced: What in silico strategies predict pharmacokinetics and drug-likeness?

Methodological Answer:

  • SwissADME: Predicts bioavailability, BBB permeability, and CYP450 interactions. Input SMILES strings for rapid screening .
  • Molecular Dynamics (MD): Simulates binding affinity to targets (e.g., kinases) using AutoDock Vina .
  • ADMET Scorecards: Prioritize compounds with LogS > -4 (good solubility) and TPSA < 140 Ų (oral bioavailability) .

Advanced: How to design experiments for scalability and reproducibility?

Methodological Answer:

  • High-Throughput Screening (HTS): Use automated liquid handlers to test 96-well plate reaction conditions .
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real time .
  • Scale-Up Protocols: Maintain consistent stirring rates (≥500 rpm) and cooling gradients during crystallization .

Basic: What stability profiles are reported under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Decomposition onset at 225°C (DSC) .
  • Photostability: Store in amber vials at -20°C; exposure to UV light causes 15% degradation in 48 hours .
  • Hydrolytic Stability: Stable in pH 4–8 buffers for 30 days; acidic conditions (pH < 2) induce ring-opening .

Advanced: How does structural modification impact biological activity?

Methodological Answer:

  • SAR Studies: Replace the dimethylcyclopropyl group with ethyl or phenyl to assess COX-2 selectivity. Celecoxib analogs show a 10-fold drop in IC50_{50} when steric bulk is reduced .
  • Salt Forms: Compare dihydrochloride vs. phosphate salts; the former improves aqueous solubility by 40% but reduces BBB penetration .
  • Docking Simulations: PyMOL visualizes hydrogen bonding with Arg513 and Val523 in COX-2’s active site .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.